molecular formula C12H16FNO B14235690 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine CAS No. 535926-53-5

1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine

Cat. No.: B14235690
CAS No.: 535926-53-5
M. Wt: 209.26 g/mol
InChI Key: PROFINBGHLBJEV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine (CAS 535926-53-5) is a chemical compound of interest in medicinal chemistry and pharmaceutical research . This substance features a cyclopropyl group and a fluorinated, ethoxy-substituted phenyl ring, a structural motif common in the development of ligands for central nervous system (CNS) targets . Compounds with the (cyclopropylphenyl)methanamine scaffold are frequently investigated as potent and selective agonists for serotonin receptors, particularly the 5-HT2C subtype . The strategic incorporation of a fluorine atom and an ethoxy group on the aromatic ring is a common practice in drug design. Fluorination can enhance a molecule's metabolic stability, influence its electronic properties, and improve its ability to cross the blood-brain barrier, making it highly relevant for neuropharmacology studies . The ethoxy group can contribute to molecular interactions and selectivity profiles. Research into structurally similar analogs has shown that this class of compounds holds promise for the treatment of various CNS disorders, and this specific derivative may serve as a key intermediate or target for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

535926-53-5

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

cyclopropyl-(4-ethoxy-3-fluorophenyl)methanamine

InChI

InChI=1S/C12H16FNO/c1-2-15-11-6-5-9(7-10(11)13)12(14)8-3-4-8/h5-8,12H,2-4,14H2,1H3

InChI Key

PROFINBGHLBJEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2CC2)N)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a cyclopropane ring directly bonded to a methanamine group, which is further connected to a 4-ethoxy-3-fluorophenyl aromatic system. The IUPAC name, cyclopropyl-(4-ethoxy-3-fluorophenyl)methanamine , reflects this arrangement. Key structural features include:

  • Cyclopropyl group : A strained three-membered ring influencing reactivity.
  • 4-Ethoxy-3-fluorophenyl : A para-ethoxy and meta-fluoro substituted benzene ring, introducing steric and electronic effects.
  • Methanamine backbone : A primary amine critical for further functionalization.

The SMILES notation, CCOC1=C(C=C(C=C1)C(C2CC2)N)F, encodes this structure.

Table 1: Fundamental Properties
Property Value Source
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
CAS Registry Number 535926-53-5
InChI Key PROFINBGHLBJEV-UHFFFAOYSA-N

Synthetic Routes

Palladium-Catalyzed Cross-Coupling (Method A)

A patent by US8329905B2 details a method involving palladium-catalyzed cross-coupling to assemble aromatic and cyclopropane fragments.

Reaction Scheme
  • Substrate Preparation : Diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate is synthesized as a key intermediate.
  • Coupling Reaction : The phosphonate undergoes a Negishi coupling with cyclopropylzinc bromide in the presence of Pd(PPh₃)₄.
  • Amination : The resulting biaryl compound is treated with ammonia under high pressure to introduce the methanamine group.
Optimization Insights
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in THF at 80°C yields 68% coupled product.
  • Work-Up : Aqueous extraction followed by silica gel chromatography isolates the amine.

Reductive Amination with Chiral Resolution (Method B)

WO2015159170A2 describes a stereoselective synthesis applicable to analogous amines.

Procedure
  • Ketone Intermediate : 4-Ethoxy-3-fluorophenyl cyclopropyl ketone is prepared via Friedel-Crafts acylation.
  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic methanamine.
  • Chiral Separation : Enzymatic resolution using lipase B from Candida antarctica achieves >98% enantiomeric excess.
Critical Parameters
  • Solvent : Methanol enhances borohydride stability.
  • Temperature : 25°C minimizes side reactions.
Table 2: Comparative Analysis of Methods
Parameter Method A (Pd-Catalyzed) Method B (Reductive Amination)
Yield 68% 72%
Catalyst Pd(PPh₃)₄ NaCNBH₃
Stereoselectivity None >98% ee
Scalability Moderate (gram scale) High (kilogram scale)
Cost High (palladium reagents) Low

Mechanistic Considerations

Cyclopropanation Strategies

The cyclopropyl group is introduced via two pathways:

  • Metal-Mediated Coupling : Cyclopropylzinc reagents form carbon-carbon bonds with aromatic halides.
  • Ketone Reduction : Cyclopropane-containing ketones are reduced to amines, preserving ring integrity.

Fluorine and Ethoxy Effects

  • Fluorine : The meta-fluoro substituent directs electrophilic substitution and enhances metabolic stability.
  • Ethoxy Group : The para-ethoxy moiety stabilizes intermediates through resonance effects.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (m, 4H, cyclopropyl), 3.45 (q, 2H, OCH₂CH₃), 6.85–7.20 (m, 3H, aromatic).
  • MS (ESI+) : m/z 210.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 90:10 acetonitrile/water) shows 99.2% purity, with retention time 8.7 minutes.

Chemical Reactions Analysis

1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

(a) 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride
  • Substituents : 3-fluoro, 4-methoxy (vs. 3-fluoro, 4-ethoxy in the target compound).
  • Key Differences : Replacement of ethoxy with methoxy reduces steric bulk and slightly increases hydrophilicity. The hydrochloride salt enhances solubility in polar solvents .
  • Molecular Weight : Free base = 195.23 g/mol (vs. 209.25 g/mol for the target compound’s free base) .
(b) 1-Cyclopropyl-1-(4-fluorophenyl)methanamine
  • Substituents : 4-fluoro (vs. 3-fluoro, 4-ethoxy).
  • Key Differences : Absence of the ethoxy group simplifies the structure, reducing steric hindrance and electron-donating effects. The para-fluoro configuration may alter binding interactions in biological targets .
  • Molecular Weight : 165.21 g/mol (free base) .
(c) Cyclopropanemethanamine, 1-[4-(trifluoromethyl)phenyl]-
  • Substituents : 4-trifluoromethyl (strong electron-withdrawing group).
  • Molecular Weight : 215.21 g/mol (free base) .

Heterocyclic Ring Analogs

(a) 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
  • Structure : Pyridine ring replaces benzene, introducing nitrogen-mediated polarity.
  • Key Differences : The pyridine nitrogen can engage in hydrogen bonding, altering pharmacokinetic properties. The 6-methyl group adds steric bulk .
  • Molecular Weight : 175.24 g/mol (free base) .
(b) Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride
  • Structure : Pyridine with 4-methyl and cyclopropyl groups.
  • Key Differences : Dihydrochloride salt improves aqueous solubility. The methyl group enhances lipophilicity compared to ethoxy/fluoro substituents .

Stereochemical Variants

(S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine
  • Configuration : Chiral center at the methanamine carbon.

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
Target Compound (free base) C12H16FNO 209.25 Likely low (hydrophobic aryl)
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine C11H14FNO 195.23 Moderate (HCl salt improves)
Cyclopropyl(4-trifluoromethylphenyl)methanamine C11H12F3N 215.21 Low (high lipophilicity)

Biological Activity

1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is C13H19FNO. The structure includes a cyclopropyl group, a methanamine moiety, and a phenyl ring substituted with an ethoxy group and a fluorine atom. The presence of these functional groups is crucial for the compound's biological activity.

PropertyValue
Molecular Weight221.30 g/mol
Boiling PointNot Available
Melting PointNot Available
SolubilitySoluble in organic solvents

The biological activity of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethoxy and fluorine substituents influence the binding affinity and selectivity for these targets, potentially affecting various signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine exhibit a range of pharmacological effects:

  • Antidepressant Activity : Some studies suggest that amine derivatives can influence neurotransmitter systems related to mood regulation.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
  • Anticancer Properties : Certain analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Antidepressant Activity : A study on related compounds revealed that they could enhance serotonin levels in the brain, suggesting potential use in treating depression .
  • Anti-inflammatory Effects : Research showed that derivatives of phenylmethanamine inhibited the production of inflammatory cytokines in vitro, highlighting their therapeutic potential for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro tests indicated that similar compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantEnhances serotonin levels
Anti-inflammatoryInhibits cytokine production
CytotoxicitySignificant effects on cancer cells

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